![molecular formula C14H13F2N3OS B2691734 Benzo[c][1,2,5]thiadiazol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone CAS No. 2176069-14-8](/img/structure/B2691734.png)

Benzo[c][1,2,5]thiadiazol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

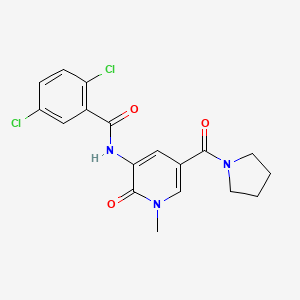

The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for the systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Molecular Structure Analysis

The molecular structure of this compound is complex, with its molecular formula being C18H22N6O3S2. It is part of the benzo[c][1,2,5]thiadiazole (BTZ) group, which is known for its extensive research use in photovoltaics or as fluorescent sensors .Applications De Recherche Scientifique

Molecular Aggregation and Spectroscopy

Studies on related compounds, such as thiadiazole derivatives, have demonstrated significant insights into molecular aggregation processes, influenced by solvent effects and the structural specifics of the substituent groups. These investigations highlight the potential of thiadiazole derivatives in understanding the fundamental aspects of molecular interactions and fluorescence emission spectra, crucial for designing advanced materials and sensors (Matwijczuk et al., 2016).

Organic Semiconductors

Research into benzo[d][1,2,3]thiadiazole and its isomers, such as benzo[c][1,2,5]thiadiazole derivatives, has provided valuable insights into the development of high-performance organic semiconductors. These materials find applications in a range of electronic devices, including transistors, solar cells, photodetectors, and thermoelectrics, showcasing the versatility and potential of thiadiazole-based compounds in electronic and optoelectronic applications (Chen et al., 2016).

Anticancer Agents

The synthesis and evaluation of thiadiazole derivatives, including benzo[c][1,2,5]thiadiazoles, have identified these compounds as promising chemotypes for anticancer activity. Their potential against various cancer cell lines indicates the applicability of thiadiazole derivatives in developing new therapeutic agents aimed at combating cancer (Pancholia et al., 2016).

Boron-based Hypoxia Inhibitors

The incorporation of boron into benzo[c][1,2,5]thiadiazoles has led to the development of novel compounds with potential anticancer properties, specifically targeting tumor hypoxia. This innovative approach opens new avenues for the use of boron-based heterocycles in medicinal chemistry and cancer therapy (Das et al., 2023).

Mécanisme D'action

Propriétés

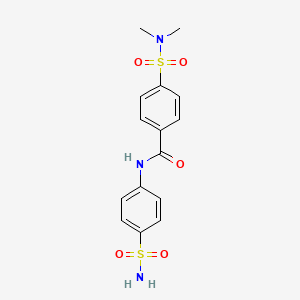

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N3OS/c15-14(16)8-13(14)3-5-19(6-4-13)12(20)9-1-2-10-11(7-9)18-21-17-10/h1-2,7H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRWHGVTOFHTAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC2(F)F)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-{4-[(3-chloro-4-methylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2691652.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2691653.png)

![3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691659.png)

![N-(1,4-Dioxan-2-ylmethyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2691660.png)

![7,7-Dimethoxyspiro[3.3]heptan-2-amine](/img/structure/B2691661.png)

![8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2691667.png)

![2-(4-(3-(4-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2691668.png)

![5-(furan-2-yl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2691674.png)